molecular formula C8H10N2S B15332041 5-Methyl-2-(2-thienyl)-4,5-dihydroimidazole

5-Methyl-2-(2-thienyl)-4,5-dihydroimidazole

Cat. No.: B15332041
M. Wt: 166.25 g/mol
InChI Key: RFZUIZXUUKEPRH-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-thienyl)-4,5-dihydroimidazole is a heterocyclic organic compound featuring a thienyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(2-thienyl)-4,5-dihydroimidazole typically involves the reaction of 2-thienylamine with a suitable aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then cyclized to form the imidazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of catalysts, such as acid catalysts, can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at different positions on the imidazole ring can yield a variety of substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed for substitution reactions.

Major Products Formed:

  • Oxidation products: Various oxidized derivatives, including hydroxylated and carboxylated forms.

  • Reduction products: Reduced analogs with different functional groups.

  • Substitution products: A range of substituted imidazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Methyl-2-(2-thienyl)-4,5-dihydroimidazole can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activity, including antimicrobial and antifungal properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: Due to its biological activity, the compound is being investigated for its potential use in treating various diseases. It may serve as a lead compound for the development of new pharmaceuticals.

Industry: In the chemical industry, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-Methyl-2-(2-thienyl)-4,5-dihydroimidazole exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

  • 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde

  • Thiazole derivatives

  • Imidazole derivatives

Uniqueness: 5-Methyl-2-(2-thienyl)-4,5-dihydroimidazole is unique due to its specific structural features, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

5-methyl-2-thiophen-2-yl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C8H10N2S/c1-6-5-9-8(10-6)7-3-2-4-11-7/h2-4,6H,5H2,1H3,(H,9,10)

InChI Key

RFZUIZXUUKEPRH-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(N1)C2=CC=CS2

Origin of Product

United States

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